6,7-Dichloro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chemical compound with the molecular formula C8H7Cl2NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: DDQ is a versatile oxidant used for the oxidation of benzofuran derivatives.
Reduction: Sodium borohydride is commonly used for the reduction of benzofuran compounds.
Substitution: Halogen substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield the corresponding alcohols .
Scientific Research Applications
6,7-Dichloro-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-5-sulfamoyl-2,3-dihydrobenzofuran-2-carboxylic acid: This compound has been studied for its diuretic and uricosuric activities.
2,3-Diacetylbenzofuran: Known for its potent antimicrobial activity.
Uniqueness
6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms at the 6 and 7 positions enhances its antimicrobial properties compared to other benzofuran derivatives .
Biological Activity
6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety with chlorine substituents at the 6 and 7 positions. This specific substitution pattern is crucial as it influences the compound's biological properties, particularly its antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of chlorine atoms enhances its effectiveness against various microbial strains. Studies have demonstrated that this compound can inhibit the growth of both bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
The mechanism of action involves the inhibition of specific enzymes crucial for microbial growth. By disrupting these cellular processes, the compound effectively reduces microbial proliferation. For instance, it has been shown to inhibit enzymes involved in cell wall synthesis and metabolic pathways essential for survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | Chlorine substituents at positions 6 and 7 | Antimicrobial properties |
2,3-Diacetylbenzofuran | Acetyl groups on the benzofuran | Potent antimicrobial activity |
(R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine | Trifluoromethyl at position 6 | Potential neuroprotective effects |
This table highlights how the substitution patterns influence biological activities among related compounds.
Study on Antimicrobial Activity
A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .
Neuropathic Pain Model
In another investigation involving neuropathic pain models in rats, derivatives of benzofuran compounds were assessed for their analgesic properties. While primarily focused on other derivatives, findings suggested that similar structural motifs could yield compounds with beneficial effects on pain modulation without significant side effects .
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. This includes:
- In vivo studies to assess pharmacokinetics and toxicity profiles.
- Structure-activity relationship (SAR) studies to optimize its efficacy.
- Exploration of potential applications in treating specific infections or diseases.
Properties
IUPAC Name |
6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMAYQIYUBDETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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